molecular formula C31H57OS2- B14125556 Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate

Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate

Cat. No.: B14125556
M. Wt: 509.9 g/mol
InChI Key: NWJCTKGCXFHCKC-UHFFFAOYSA-M
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Description

Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate is a complex organosulfur compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate typically involves multiple steps, including the formation of cyclodecyl intermediates and subsequent reactions to introduce the sulfur-containing functional groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate include other organosulfur compounds with comparable structural features, such as:

  • Cyclodecyl sulfide
  • Cyclodecyl sulfoxide
  • Cyclodecyl sulfone

Uniqueness

This compound is unique due to its specific combination of cyclodecyl groups and sulfur-containing functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C31H57OS2-

Molecular Weight

509.9 g/mol

IUPAC Name

cyclodecyloxy-[di(cyclodecyl)-λ4-sulfanylidene]methanethiolate

InChI

InChI=1S/C31H58OS2/c33-31(32-28-22-16-10-4-1-5-11-17-23-28)34(29-24-18-12-6-2-7-13-19-25-29)30-26-20-14-8-3-9-15-21-27-30/h28-30,33H,1-27H2/p-1

InChI Key

NWJCTKGCXFHCKC-UHFFFAOYSA-M

Canonical SMILES

C1CCCCC(CCCC1)OC(=S(C2CCCCCCCCC2)C3CCCCCCCCC3)[S-]

Origin of Product

United States

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